1-{4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE
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Overview
Description
1-{4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE is a complex organic compound with a unique structure that combines a pyrrole ring, a piperazine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE typically involves multiple steps, starting with the preparation of the pyrrole and piperazine intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the specific reaction, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in the formation of new functional groups, such as halides or ethers.
Scientific Research Applications
1-{4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets and pathways within cells. This can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-{4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE include other pyrrole, piperazine, and phenoxy derivatives, such as:
- 1-(1-Methylpyrrol-2-yl)ethanone
- 2-Acetyl-1-methylpyrrole
- N-Methyl-2-acetylpyrrole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other related compounds in terms of reactivity, stability, and functionality.
Properties
IUPAC Name |
1-[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-19-9-5-6-16(19)14-20-10-12-21(13-11-20)18(22)15-23-17-7-3-2-4-8-17/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPNLUVZWPDUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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